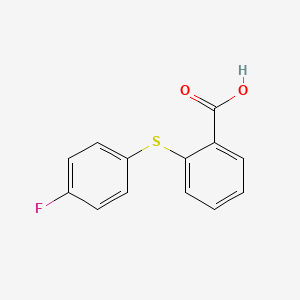

2-(4-Fluorophenyl)sulfanylbenzoic acid

Descripción general

Descripción

2-(4-Fluorophenyl)sulfanylbenzoic acid is an organic compound that belongs to the class of benzoic acids. It is characterized by the presence of a fluorophenyl group attached to a sulfanyl group, which is further connected to a benzoic acid moiety. This compound is known for its unique chemical properties and has found applications in various fields including medical, environmental, and industrial research.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorophenyl)sulfanylbenzoic acid can be achieved through several methods. One common approach involves the Schiemann reaction, where a 4-aminobenzoic acid is protected as the ethyl ester, diazotized, and then fluoride is introduced using tetrafluoroborate. The ester is then hydrolyzed to convert it back to the free acid .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and vary between manufacturers.

Análisis De Reacciones Químicas

Types of Reactions

2-(4-Fluorophenyl)sulfanylbenzoic acid undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of sulfoxides or sulfones.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, potentially converting the sulfanyl group to a thiol.

Substitution: This reaction involves the replacement of one functional group with another, such as halogenation or nitration.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents like bromine for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation of this compound can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring.

Aplicaciones Científicas De Investigación

2-(4-Fluorophenyl)sulfanylbenzoic acid has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is investigated for its potential therapeutic effects and as a precursor for drug development.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mecanismo De Acción

The mechanism of action of 2-(4-Fluorophenyl)sulfanylbenzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparación Con Compuestos Similares

Similar Compounds

4-Fluorobenzoic acid: This compound is similar in structure but lacks the sulfanyl group.

4-(4-Fluorophenyl)benzoic acid: This compound has a similar fluorophenyl group but differs in the position and nature of the substituents

Uniqueness

2-(4-Fluorophenyl)sulfanylbenzoic acid is unique due to the presence of both the fluorophenyl and sulfanyl groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various research and industrial applications.

Actividad Biológica

2-(4-Fluorophenyl)sulfanylbenzoic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The presence of a fluorine atom and a sulfanyl group enhances its chemical properties, making it a candidate for various therapeutic applications, including anti-inflammatory and anticancer activities.

- Molecular Formula : C₁₃H₉FO₂S

- Molecular Weight : 248.27 g/mol

- Structure : The compound consists of a benzoic acid moiety substituted with a sulfanyl group and a para-fluorophenyl group, which contributes to its reactivity and potential biological effects.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in the fields of anti-inflammation and cancer therapy. The following sections detail specific findings related to its biological effects.

Anti-inflammatory Activity

Studies have shown that this compound possesses anti-inflammatory properties. This activity is attributed to its ability to inhibit pro-inflammatory cytokine production and modulate signaling pathways involved in inflammation.

- Inhibition of NF-κB Pathway : The compound may inhibit the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, which plays a crucial role in regulating immune response and inflammation.

- Cytokine Modulation : It has been observed to reduce levels of interleukins (IL-6, IL-1β) in vitro, indicating its potential as an anti-inflammatory agent.

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. Preliminary findings suggest that it may inhibit the proliferation of various cancer cell lines.

Case Studies

-

Study on Breast Cancer Cells :

- Cell Line : MCF-7 (human breast cancer)

- Findings : Treatment with the compound resulted in a significant decrease in cell viability, with an IC50 value indicating effective cytotoxicity.

- Mechanism : Induction of apoptosis was confirmed through flow cytometry analysis, highlighting its potential as an anticancer therapeutic.

-

Study on Lung Cancer Cells :

- Cell Line : A549 (human lung adenocarcinoma)

- Findings : The compound demonstrated potent growth inhibition and induced cell cycle arrest at the G1 phase.

- Mechanism : The study suggested that the compound affects cyclin D1 expression, leading to cell cycle dysregulation.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 4-Fluorobenzoic Acid | C7H5FO2 | Lacks sulfanyl group; simpler structure |

| 2-(Phenylsulfanyl)benzoic Acid | C13H11OS | Contains a phenyl group instead of fluorine |

| 4-Methylthio-2-fluorobenzoic Acid | C9H9FOS | Contains methylthio instead of sulfanyl group |

This table illustrates how the presence of both fluorine and sulfanyl groups in this compound contributes to its distinct chemical behavior and biological activity compared to other compounds.

Propiedades

IUPAC Name |

2-(4-fluorophenyl)sulfanylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9FO2S/c14-9-5-7-10(8-6-9)17-12-4-2-1-3-11(12)13(15)16/h1-8H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNNICTKWJOJINT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)SC2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9FO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90560047 | |

| Record name | 2-[(4-Fluorophenyl)sulfanyl]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90560047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13420-72-9 | |

| Record name | 2-[(4-Fluorophenyl)sulfanyl]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90560047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.